1,4-Dibromo-2-(2-bromoethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2-(2-bromoethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3O/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEXZRRSPGQVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467081 | |
| Record name | 1,4-dibromo-2-(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377091-18-4 | |
| Record name | 1,4-dibromo-2-(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Halogenated Aryl Ethers
Halogenated aryl ethers are a class of organic compounds characterized by an ether linkage where one of the organic substituents is an aromatic ring (aryl group), and the structure contains one or more halogen atoms. These compounds are notable for their chemical stability and diverse applications. The synthesis of aryl ethers can be challenging, often requiring specific catalytic systems to facilitate the coupling of an alcohol with an aryl halide. google.com
Historically, methods like the Ullmann condensation were developed to form diaryl ethers by coupling aryl halides with phenols using copper catalysts, though these reactions often demand harsh conditions. union.edu More modern approaches, including palladium-catalyzed cross-coupling reactions, have been developed to create aryl ethers under milder conditions and with greater efficiency. google.comgoogle.com The presence of halogen atoms, such as bromine, on the aromatic ring influences the molecule's reactivity. These halogens can act as leaving groups in nucleophilic substitution reactions and are key reactive sites for cross-coupling reactions, which are fundamental processes in modern organic synthesis. msu.edu
1,4-Dibromo-2-(2-bromoethoxy)benzene fits squarely within this class. Its structure consists of a benzene (B151609) ring substituted with two bromine atoms directly on the ring at the 1 and 4 positions, and a bromoethoxy group (-OCH₂CH₂Br) at the 2 position. This unique arrangement of three bromine atoms—two aromatic and one aliphatic—provides multiple reactive sites, making it a highly functionalized member of the halogenated aryl ether family.
Importance As a Synthetic Precursor in Organic Chemistry
Established Synthetic Pathways
The synthesis of this compound can be approached through two primary retrosynthetic disconnections: forming the ether linkage on a pre-brominated phenol (B47542) or performing regioselective bromination on a bromoethoxybenzene (B12655237) precursor.
Phenol Etherification Approaches
The most common method for forming the ether bond in this compound is a variation of the Williamson ether synthesis. This approach typically starts with a suitably substituted phenol, which is deprotonated to form a phenoxide, followed by nucleophilic attack on an alkylating agent.
The logical starting phenol for this synthesis is 2,5-dibromophenol (B1293422). The synthesis proceeds by reacting 2,5-dibromophenol with 1,2-dibromoethane (B42909) in the presence of a base. The base deprotonates the phenolic hydroxyl group, creating a more nucleophilic phenoxide ion that then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion.
Key considerations in this synthesis are the choice of base and solvent, which can significantly influence the reaction rate and yield. The use of an excess of 1,2-dibromoethane is common to minimize the potential for a secondary reaction where the newly formed ether reacts with another phenoxide molecule.
A typical procedure involves the reaction of a phenol with 1,2-dibromoethane using potassium carbonate as the base in a solvent like acetone, heated at reflux. chemspider.com While this method is effective, conversion rates can sometimes be slow. chemspider.com Alternative conditions, such as using stronger bases like sodium hydride or different solvent systems like N,N-dimethylformamide (DMF), can be employed to improve yields and reaction times. chemspider.com
| Starting Phenol | Alkylating Agent | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|---|
| 2,5-Dibromophenol | 1,2-Dibromoethane | K₂CO₃ | Acetone | Reflux | Moderate |
| 2,5-Dibromophenol | 1,2-Dibromoethane | NaH | DMF | 70-80°C | Improved |
| 2,5-Dibromophenol | 1,2-Dibromoethane | Cs₂CO₃ | DMF | 70-80°C | High |
Regioselective Bromination Strategies
An alternative synthetic route involves the regioselective bromination of a precursor molecule, 1-bromo-2-(2-bromoethoxy)benzene (B103333). The bromoethoxy group is an ortho-, para-directing group, meaning it activates these positions for electrophilic aromatic substitution. savemyexams.com Since the starting material already contains a bromine atom, the challenge lies in controlling the position of the second bromination on the aromatic ring to achieve the desired 1,4-dibromo substitution pattern.
The bromoethoxy group directs incoming electrophiles to the positions ortho and para to itself. The primary positions for substitution on 1-bromo-2-(2-bromoethoxy)benzene would be C4 (para to the ether) and C6 (ortho to the ether). Achieving high regioselectivity for the para-position (C4) is crucial.
Several strategies have been developed for achieving high para-selectivity in the bromination of activated aromatic rings. nih.gov These methods often involve specific brominating agents or catalyst systems that sterically hinder attack at the ortho position or electronically favor the para position.
| Brominating Agent | Catalyst/Support | Key Advantage |
|---|---|---|
| N-Bromosuccinimide (NBS) | Silica Gel | Good for regioselective brominations. nih.gov |
| Tetraalkylammonium tribromides | None | Highly para-selective for phenols. nih.gov |
| Br₂ | Zeolites (e.g., Ca²⁺-Y) | Induces high para-selectivity. nih.govresearchgate.net |
| Br₂/SO₂Cl₂ | Ca²⁺-Y Zeolite | High conversion and para-selectivity. researchgate.net |
The use of zeolites as catalysts can provide shape-selectivity, where the transition state leading to the para-substituted product is favored within the catalyst's microporous structure. nih.govresearchgate.net
Mechanistic Investigations of Synthesis Reactions
Understanding the reaction mechanisms is fundamental to optimizing synthetic pathways and improving yields and selectivity.
Electrophilic Aromatic Bromination Mechanisms
The bromination of an activated benzene (B151609) ring, such as one bearing a bromoethoxy group, proceeds via an electrophilic aromatic substitution (EAS) mechanism. savemyexams.com The ether's oxygen atom donates electron density into the aromatic ring through resonance, increasing the ring's nucleophilicity and making it more reactive towards electrophiles. savemyexams.com This electron donation is most pronounced at the ortho and para positions. youtube.comkhanacademy.org
The mechanism can be described in two main steps:
Generation of the Electrophile and Attack: The bromine molecule (Br₂) is polarized by a Lewis acid catalyst (like FeBr₃) or by the solvent, creating a potent electrophile, the bromonium ion (Br⁺), or a polarized Br-Br bond. pearson.com The electron-rich aromatic ring attacks the electrophilic bromine atom, breaking the π-system and forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. pearson.com The positive charge in this intermediate is delocalized over the ortho and para positions relative to the site of attack. nih.gov
Restoration of Aromaticity: A base in the reaction mixture (such as FeBr₄⁻ or the solvent) removes a proton from the carbon atom that was attacked by the bromine. This step collapses the sigma complex, restores the aromatic π-system, and yields the brominated product. pearson.com
The solvent can play a significant role. Polar solvents can help polarize the Br-Br bond, facilitating the reaction even without a strong Lewis acid catalyst. youtube.comkhanacademy.org
Williamson Ether Synthesis Mechanistic Studies
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. wikipedia.org This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. byjus.commasterorganicchemistry.com
In the synthesis of this compound from 2,5-dibromophenol and 1,2-dibromoethane, the key steps are:
Deprotonation: A base removes the acidic proton from the hydroxyl group of 2,5-dibromophenol to form the 2,5-dibromophenoxide ion. This step is a fast acid-base reaction.
Sₙ2 Attack: The resulting phenoxide ion acts as a strong nucleophile. It attacks one of the carbon atoms of 1,2-dibromoethane from the backside, relative to the C-Br bond. wikipedia.org This backside attack leads to an inversion of stereochemistry if the carbon were chiral.
Displacement: Simultaneously with the nucleophilic attack, the C-Br bond breaks, and the bromide ion is expelled as the leaving group. masterorganicchemistry.com
The Sₙ2 mechanism has specific requirements. It is most efficient with primary alkyl halides like 1,2-dibromoethane because steric hindrance at the electrophilic carbon can significantly slow down or prevent the reaction. masterorganicchemistry.comlibretexts.org Secondary and tertiary alkyl halides are more likely to undergo elimination reactions (E2) in the presence of a strong base like a phenoxide. masterorganicchemistry.com
Modern Catalytic and Green Chemistry Approaches in Synthesis
Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These principles can be applied to the synthesis of this compound.
For the etherification step, modern catalytic methods provide alternatives to the classical Williamson ether synthesis. Transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination-type reactions, can form aryl ethers. organic-chemistry.org These reactions often use copper or palladium catalysts to couple an aryl halide with an alcohol. organic-chemistry.orggoogle.com While potentially more complex to set up, they can offer milder reaction conditions and broader substrate scope. A catalytic Williamson ether synthesis (CWES) has also been developed, which can operate at high temperatures with weaker alkylating agents, potentially reducing waste. acs.orgresearchgate.net
In the realm of green chemistry, the focus is on reducing hazardous waste and improving atom economy. numberanalytics.com For the bromination step, this involves moving away from using elemental bromine and harsh Lewis acids.
Greener Brominating Agents: Reagents like N-bromosuccinimide (NBS) are easier and safer to handle than liquid bromine. nih.gov Another approach is the in situ generation of the brominating species. For instance, a reagent prepared from a mixture of bromide and bromate (B103136) can be acidified to produce hypobromous acid (HOBr), which acts as the reactive species for bromination under ambient conditions. rsc.orgresearchgate.net
Catalytic Approaches: The use of solid acid catalysts like zeolites not only improves regioselectivity but also allows for easier separation and recycling of the catalyst, reducing waste. researchgate.net
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding solid reactants together, can dramatically reduce the environmental impact by eliminating solvent waste. wjpmr.com
Electrochemical Methods: Electrochemical synthesis offers a way to generate reactive species like bromine radicals or ions with high control and selectivity, often under mild conditions and avoiding bulk chemical oxidants. Two-phase electrolysis, for example, can generate brominating species in an aqueous phase that then react with the organic substrate in a separate phase, leading to high yields and regioselectivity. cecri.res.in
These modern approaches aim to make the synthesis of compounds like this compound more sustainable and efficient. numberanalytics.com
Optimization of Reaction Conditions and Yield Enhancement
The efficient synthesis of this compound relies on a two-step process: the electrophilic bromination of a hydroquinone (B1673460) precursor followed by a Williamson ether synthesis. Optimization of reaction parameters in both stages is critical for maximizing product yield and purity. Key areas for enhancement include the choice of brominating agent, solvent, base, catalyst, and thermal conditions.
Optimization of Electrophilic Bromination:
The initial step involves the bromination of a hydroquinone derivative. The selection of the brominating agent and the reaction medium significantly influences the outcome. Studies on analogous phenol brominations show a strong dependence on pH, with optimal reactivity typically observed in acidic media. chemrxiv.orgchemrxiv.org For instance, using an N-bromosuccinimide (NBS) system, the ideal pH is around 4, while a KBr-KBrO₃ system performs best at pH 3. chemrxiv.orgchemrxiv.org The activation energy for bromination tends to increase with pH, indicating a higher energy barrier under less acidic conditions. chemrxiv.orgchemrxiv.org
In a related synthesis of 1,4-dibromo-2,5-dibutoxybenzene (B137536), the precursor 1,4-bis(butoxy)benzene was treated with elemental bromine (Br₂) in glacial acetic acid. The reaction was initiated at room temperature and then heated to reflux for two hours, achieving a yield of 82%. researchgate.net This highlights the effectiveness of a simple Br₂/acetic acid system under controlled temperature progression.
Table 1: Parameters for Electrophilic Bromination Optimization
| Parameter | Condition/Reagent | Effect on Reaction | Reference |
|---|---|---|---|
| Brominating Agent | N-bromosuccinimide (NBS) | Effective brominating agent for phenols. | japsonline.com |
| Brominating Agent | Bromine (Br₂) in Acetic Acid | Provides high yield (82%) for similar dialkoxybenzene compounds. | researchgate.net |
| pH | Acidic (pH 3-4) | Optimal for phenol bromination, leading to faster reaction rates. | chemrxiv.orgchemrxiv.org |
| Temperature | Room Temperature to Reflux | Stepwise temperature increase can control the reaction rate and improve yield. | researchgate.net |
Optimization of Williamson Ether Synthesis:
The second step, an Sₙ2 type reaction, involves the etherification of the brominated hydroquinone intermediate. The efficiency of this step is highly dependent on the base, solvent, and the potential use of a catalyst.
Base and Solvent System: The reaction necessitates a base to deprotonate the hydroxyl groups of the hydroquinone derivative. A common choice is a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). These solvents are effective at solvating the cation of the base, thereby increasing the nucleophilicity of the resulting phenoxide anion.
Phase-Transfer Catalysis (PTC): To further enhance the reaction rate and yield, phase-transfer catalysis is a powerful technique. PTC can improve the solubility and reactivity of the nucleophile in the organic phase where the substrate resides. crdeepjournal.org Catalysts such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) can facilitate the transfer of the phenoxide from an aqueous or solid phase to the organic phase, often allowing the use of less expensive bases like sodium hydroxide (B78521) and enabling milder reaction conditions. crdeepjournal.orgphasetransfer.comnih.gov This methodology can significantly increase yields, reduce reaction times, and eliminate the need for hazardous or expensive reagents. crdeepjournal.orgphasetransfer.com
Temperature and Reaction Time: Elevated temperatures are generally required to drive the etherification to completion. The optimal temperature and duration must be determined empirically to maximize conversion while minimizing potential side reactions, such as elimination from the bromoethoxy group.
Table 2: Key Parameters for Williamson Ether Synthesis Optimization
| Parameter | Condition/Reagent | Effect on Reaction | Reference |
|---|---|---|---|
| Base | Potassium Carbonate (K₂CO₃) | Commonly used base for deprotonating phenols. | japsonline.com |
| Solvent | N,N-dimethylformamide (DMF) | Polar aprotic solvent that promotes Sₙ2 reactions. | japsonline.com |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Increases yield, reduces cycle times, and allows for milder conditions. | crdeepjournal.orgphasetransfer.comnih.gov |
| Temperature | Elevated (e.g., Reflux) | Required to drive the reaction to completion. | researchgate.net |
Reactivity and Mechanistic Pathways of 1,4 Dibromo 2 2 Bromoethoxy Benzene
Reactivity of Aryl Bromides
The two bromine atoms attached to the benzene (B151609) ring are significantly less reactive towards classic nucleophilic substitution than the alkyl bromide on the side chain. wikipedia.org However, they serve as crucial handles for forming new carbon-carbon and carbon-heteroatom bonds through modern organometallic chemistry. The electronic environment of the ring, influenced by the oxygen of the ethoxy group and the two bromine atoms, as well as steric factors, can create regioselectivity in these reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) with 1,4-dibromo-2-(2-bromoethoxy)benzene is generally unfavorable. Such reactions typically require strong electron-withdrawing groups to activate the aromatic ring towards attack by a nucleophile, a condition not met by the bromo and bromoethoxy substituents. ontosight.ai Consequently, direct displacement of the aryl bromides by common nucleophiles under standard conditions is not a synthetically viable pathway. More forceful conditions could lead to a complex mixture of products or decomposition.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The aryl bromides of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, which are fundamental methods for carbon-carbon bond formation. nih.govresearchgate.net
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org For a molecule with two non-equivalent bromine atoms, such as the target compound, regioselectivity can often be achieved. The bromine at the 4-position is sterically less hindered than the bromine at the 1-position (ortho to the bromoethoxy group), making it potentially more reactive towards the bulky palladium catalyst. By carefully selecting catalysts, ligands, and reaction conditions, it is possible to achieve either mono- or di-substitution. nih.gov
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.netorganic-chemistry.org Similar to the Suzuki coupling, the reaction's site-selectivity is influenced by steric and electronic factors. Research on the related compound 1,4-dibromo-2-fluorobenzene (B72686) has shown that Sonogashira coupling occurs with very good selectivity at the 4-position, away from the more sterically demanding and electron-donating ortho substituent. epa.govlibretexts.org This suggests that this compound would likely undergo initial coupling preferentially at the C-4 bromine atom.
| Coupling Reaction | Typical Reagents | Catalyst System | Potential Outcome |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Formation of C(sp²)-C(sp²) bonds (biaryls) |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base | Formation of C(sp²)-C(sp) bonds (arylalkynes) |
Metal-Halogen Exchange Processes
Metal-halogen exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents, such as organolithium or Grignard reagents. wikipedia.org This transformation is typically achieved by treating the aryl bromide with an alkyllithium reagent (like n-butyllithium or t-butyllithium) at low temperatures. tcnj.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org
For this compound, the reaction with one equivalent of an alkyllithium reagent would be expected to occur selectively. The ether oxygen can act as a directing group, favoring the exchange of the ortho bromine (at C-1). However, this is counteracted by the greater steric hindrance at this position. In many dibromo-substituted arenes, the exchange often occurs at the most sterically accessible position. nih.gov The resulting aryllithium species is a potent nucleophile and can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups. tcnj.edu Careful control of stoichiometry and temperature is crucial to prevent side reactions, including attack at the bromoethoxy side chain or a second exchange reaction. nih.gov
Reactivity of the Bromoethoxy Side Chain
The bromine atom on the ethoxy side chain is part of a primary alkyl bromide. This functionality is highly susceptible to reactions involving nucleophiles and bases. libretexts.org
Nucleophilic Substitution at the Alkyl Bromide
The primary carbon atom bonded to the bromine in the ethoxy group is an excellent electrophile for Sₙ2 reactions. libretexts.orgorganic-chemistry.orgyoutube.com This pathway involves a one-step, concerted mechanism where the nucleophile attacks the carbon atom, and the bromide ion departs simultaneously. libretexts.org The reaction proceeds with an inversion of stereochemistry at the carbon center, although in this specific molecule, the electrophilic carbon is not a stereocenter.
A wide variety of nucleophiles can displace the bromide, allowing for the introduction of diverse functional groups. This makes this compound a useful building block for more complex molecules.
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Hydroxide (B78521) | NaOH | Alcohol (-OH) |
| Alkoxide | NaOCH₃ | Ether (-OCH₃) |
| Cyanide | NaCN | Nitrile (-CN) |
| Azide | NaN₃ | Azide (-N₃) |
| Amine | NH₃, RNH₂ | Amine (-NH₂, -NHR) |
| Thiolate | NaSH, NaSR | Thiol (-SH), Thioether (-SR) |
Elimination Reactions
When this compound is treated with a strong, sterically hindered base, an elimination reaction (E2 mechanism) can compete with or even dominate over nucleophilic substitution. pressbooks.publibretexts.orglibretexts.org The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), while the C-Br bond breaks and a double bond forms. youtube.com
In this specific molecule, the elimination reaction would result in the formation of 1,4-dibromo-2-(vinyloxy)benzene. The use of strong, bulky bases (e.g., potassium tert-butoxide) and higher temperatures typically favors the E2 pathway over the Sₙ2 pathway. libretexts.orgyoutube.com The choice of solvent is also critical; less polar solvents tend to favor elimination. youtube.com
Radical Reactions and Their Pathways
There is no specific information available in the scientific literature regarding the radical reactions of this compound. While aromatic compounds and alkyl halides can generally participate in radical reactions, the specific pathways, mechanisms, and products for this compound have not been documented. General principles suggest that the bromoethoxy side chain could potentially undergo radical abstraction of a hydrogen or bromine atom, or the aromatic rings could be subject to radical addition, but without experimental data, any proposed pathway would be purely speculative.
Intramolecular Cyclization and Rearrangement Processes
Detailed studies on the intramolecular cyclization and rearrangement processes of this compound are not described in the available chemical literature. The structure of the molecule, with a bromoethoxy group ortho to a bromine atom on the benzene ring, suggests the theoretical possibility of intramolecular cyclization to form a heterocyclic system, potentially through nucleophilic substitution or a radical-mediated pathway. However, no published research confirms or explores such reactions for this specific compound. Similarly, there is no information on any potential rearrangement processes that this compound might undergo under various conditions.
Oxidative and Reductive Transformations
Specific research on the oxidative and reductive transformations of this compound has not been reported. The presence of a polybrominated aromatic ring suggests that the compound could potentially undergo reductive debromination under certain conditions. However, the specific reagents, reaction conditions, and products for such a transformation of this molecule are not documented. Likewise, there is no available data on its oxidative stability or any oxidative reactions it might undergo.
Synthesis and Characterization of Derivatives and Structural Analogues
Positional Isomers of Dibromo-(bromoethoxy)benzene
The arrangement of substituents on the benzene (B151609) ring is crucial in determining the physical and chemical properties of a molecule. Positional isomers of dibromo-(bromoethoxy)benzene, which share the same molecular formula (C₈H₇Br₃O) but differ in the placement of the bromine atoms and the bromoethoxy group, are of significant interest. americanelements.com The synthesis of these isomers typically involves multi-step processes starting from appropriately substituted phenols or benzene derivatives.
For instance, the synthesis of 1,3-dibromo-2-(2-bromoethoxy)benzene (B1386589) can be conceptualized starting from 2,6-dibromophenol. The phenolic hydroxyl group can be alkylated using a suitable two-carbon electrophile, such as 1,2-dibromoethane (B42909), under basic conditions (Williamson ether synthesis). The alternative, direct bromination of a bromoethoxylated benzene, is often challenging due to the directing effects of the existing substituents, which may not lead to the desired isomer with high selectivity. youtube.com
Characterization of these isomers relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in distinguishing between positional isomers. The splitting patterns and chemical shifts in the ¹H NMR spectrum provide definitive information about the substitution pattern on the aromatic ring. For example, the symmetry of a 1,4-dibromo-2-substituted benzene will result in a different spectral pattern compared to a 1,3-dibromo-2-substituted or a 1,2-dibromo-4-substituted isomer.
Table 1: Positional Isomers of Dibromo-(bromoethoxy)benzene
| Compound Name | CAS Number | Molecular Formula | Key Differentiating Feature |
|---|---|---|---|
| 1,4-Dibromo-2-(2-bromoethoxy)benzene | 377091-18-4 | C₈H₇Br₃O | Para-arrangement of bromine atoms on the ring. |
| 1,3-Dibromo-2-(2-bromoethoxy)benzene | 206347-32-2 | C₈H₇Br₃O | Meta-arrangement of bromine atoms relative to the ether. americanelements.com |
Note: The availability of specific isomers can vary, and their synthesis may require specialized routes.
Analogues with Varied Alkyl Chain Lengths and Halogen Substitutions
Modifying the length of the alkoxy chain or substituting the bromine atoms with other halogens creates a broad class of structural analogues. These modifications can significantly impact properties such as solubility, reactivity, and electronic characteristics.
Alkyl Chain Variation: Analogues with different alkoxy chain lengths, such as (bromomethoxy), (bromopropoxy), or longer chains like (butoxy) and (hexyloxy), can be synthesized from the corresponding dibromophenol and a dihaloalkane of the desired length. For example, 1,4-dibromo-2,5-dibutoxybenzene (B137536) and 1,4-dibromo-2,5-bis(hexyloxy)benzene (B162551) are synthesized to serve as intermediates for polymers used in electronics. researchgate.netnih.govresearchgate.net The synthesis typically involves the reaction of 1,4-bis(alkoxy)benzene with elemental bromine in a suitable solvent like glacial acetic acid. researchgate.net
Halogen Substitution: Replacing bromine with chlorine or fluorine results in chlorinated or fluorinated analogues. The synthesis of these compounds often starts with the corresponding halogenated benzene or phenol (B47542). For example, 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene is synthesized from 2,5-dichlorophenol (B122974) by ethylation followed by a chloromethylation reaction. google.com The Finkelstein reaction can also be employed for halogen exchange, for instance, converting an aryl bromide to an aryl chloride using a chloride salt and a catalyst. chemicalbook.com The synthesis of fluorinated analogues, such as 1,4-bis(2,2,2-trifluoroethoxy)benzene, can be achieved by reacting 1,4-dibromobenzene (B42075) with 2,2,2-trifluoroethanol (B45653) in the presence of a base and a copper catalyst. google.com
Table 2: Selected Analogues with Varied Chains and Halogens
| Compound Name | Key Structural Variation | Synthetic Precursors |
|---|---|---|
| 1,4-Dibromo-2,5-dibutoxybenzene | Butoxy chains instead of bromoethoxy | 1,4-Bis(butoxy)benzene, Bromine researchgate.net |
| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | Hexyloxy chains instead of bromoethoxy | 1,4-Bis(hexyloxy)benzene, Bromine nih.gov |
| 1,4-Dichloro-2-(chloromethyl)-5-ethoxybenzene | Chlorine substitution, ethoxy group | 2,5-Dichlorophenol, Ethylation reagent, Chloromethylation reagent google.com |
Functionalization of the Aromatic Ring and Ethoxy Moiety
Further derivatization of the aromatic ring or the ethoxy side chain opens up possibilities for creating more complex molecules.
Aromatic Ring Functionalization: The bromine atoms on the aromatic ring are versatile handles for various chemical transformations. They can be substituted through nucleophilic aromatic substitution (SₙAr) reactions, particularly if the ring is activated by electron-withdrawing groups. mdpi.com More commonly, they serve as points for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. mdpi.com This allows for the introduction of aryl, alkyl, or other organic fragments onto the benzene core. Electrophilic substitution reactions, such as nitration or further halogenation, can also be performed, although the positions of substitution will be directed by the existing bromo and alkoxy groups. ontosight.ai
Ethoxy Moiety Functionalization: The terminal bromine atom on the ethoxy chain is susceptible to nucleophilic substitution. It can be replaced by a variety of nucleophiles, such as amines, thiols, or azides, to introduce new functional groups. For example, reaction with a thiol can lead to the formation of a thioether. researchgate.net This reactivity allows for the attachment of the molecule to other substrates or the introduction of functionalities that can alter its biological or material properties.
Stereochemical Aspects in Derivative Synthesis
While this compound itself is achiral, the synthesis of its derivatives can introduce stereocenters, leading to the formation of enantiomers or diastereomers.
A primary example is the modification of the ethoxy group. If a substitution reaction occurs at the carbon atom adjacent to the ether oxygen (the α-carbon of the ethyl group), a chiral center can be created. For instance, the compound 1,4-dibromo-2-(1-bromoethoxy)benzene possesses a chiral center at the carbon bearing both a bromine atom and the ether linkage. nih.gov The synthesis of such a compound from an achiral precursor would typically result in a racemic mixture (an equal mixture of both enantiomers).
The preparation of a single enantiomer would necessitate either a stereoselective synthesis or the resolution of the racemic mixture. Stereoselective synthesis could involve the use of a chiral starting material, a chiral catalyst, or a chiral auxiliary to direct the reaction to favor the formation of one enantiomer over the other. The characterization of such chiral derivatives requires specialized techniques, such as chiral chromatography or polarimetry, to distinguish between the enantiomers and determine the enantiomeric excess. To date, detailed studies focusing on the stereoselective synthesis of derivatives of this compound are not widely reported in publicly accessible literature, indicating a potential area for future research.
Advanced Spectroscopic and Structural Elucidation of 1,4 Dibromo 2 2 Bromoethoxy Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
High-Resolution ¹H and ¹³C NMR Spectral Analysis
Detailed experimental or predicted ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 1,4-Dibromo-2-(2-bromoethoxy)benzene, are not available in surveyed scientific databases. Such data would be crucial for confirming the substitution pattern on the benzene (B151609) ring and the conformation of the bromoethoxy side chain.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
There are no published studies employing two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for this compound. These advanced experiments are essential for unambiguously assigning proton and carbon signals and establishing through-bond connectivities within the molecule.
Solid-State NMR Spectroscopy for Structural Insights
Information regarding the use of solid-state NMR spectroscopy to investigate the structure and dynamics of this compound in the solid phase is currently unavailable.
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
While the nominal molecular weight of this compound is known, specific high-resolution mass spectrometry (HRMS) data, which would provide the exact mass and elemental composition, could not be located. The characteristic isotopic pattern resulting from the three bromine atoms would be a key feature in its mass spectrum.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
No tandem mass spectrometry (MS/MS) data, which details the fragmentation pathways of the parent ion, is publicly available for this compound. This information would be invaluable for confirming the connectivity of the molecule by identifying the characteristic fragment ions.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule. For this compound (C₈H₇Br₃O), a non-linear molecule with 19 atoms, a total of 3N-6 = 3(19)-6 = 51 normal modes of vibration are theoretically possible. libretexts.orggeorgetown.edu These modes correspond to the stretching and bending of specific bonds, offering precise information for structural confirmation.
The analysis of its vibrational spectra can be interpreted by considering the characteristic frequencies of its constituent parts: the 1,2,4-trisubstituted benzene ring, the ether linkage, and the alkyl bromide.
Aromatic and Aliphatic C-H Vibrations: The spectrum is expected to show aromatic C-H stretching vibrations in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretches from the ethoxy group (-CH₂-CH₂-) will appear at lower frequencies, typically in the 2980-2850 cm⁻¹ range.
Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring also gives rise to characteristic out-of-plane C-H bending vibrations, which for a 1,2,4-trisubstituted ring, typically appear in the 900-800 cm⁻¹ region.
Ether Linkage Vibrations: The presence of the bromoethoxy group introduces a C-O-C ether linkage. This functional group is characterized by a strong asymmetric stretching band, typically observed around 1270-1200 cm⁻¹, and a symmetric stretching vibration near 1075-1020 cm⁻¹.
Carbon-Bromine Vibrations: The molecule contains both aromatic and aliphatic C-Br bonds. The aromatic C-Br stretching frequency is generally found in the 650-500 cm⁻¹ range. The aliphatic C-Br stretch from the bromoethyl group is also expected in this region, often between 700-500 cm⁻¹. These low-frequency vibrations are often strong and easily identifiable in the Raman spectrum. researchgate.net For comparison, the IR spectrum of the parent 1,4-dibromobenzene (B42075) shows characteristic bands related to the brominated aromatic ring. nist.gov
The following table summarizes the expected key vibrational frequencies for this compound based on typical group frequencies and data from analogous structures.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| C-H Stretch | Aromatic | 3100 - 3000 | Medium | Medium |
| C-H Stretch | Aliphatic (-CH₂-) | 2980 - 2850 | Medium-Strong | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong | Strong |
| C-O-C Asymmetric Stretch | Ether | 1270 - 1200 | Strong | Weak-Medium |
| C-O-C Symmetric Stretch | Ether | 1075 - 1020 | Medium | Medium |
| C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | 900 - 800 | Strong | Weak |
| C-Br Stretch | Aliphatic | 700 - 500 | Strong | Strong |
| C-Br Stretch | Aromatic | 650 - 500 | Strong | Strong |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
While a specific crystal structure for this compound is not publicly available, its solid-state conformation and packing can be reliably inferred from crystallographic studies of closely related 1,4-dibromo-2,5-dialkoxybenzene derivatives. nih.govmdpi.comresearchgate.net X-ray crystallography reveals precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice, which is governed by intermolecular forces.
Molecular Conformation: The benzene ring is expected to be essentially planar, as is typical for aromatic systems. docbrown.info The substituents will lie slightly out of this plane. The conformation of the 2-(2-bromoethoxy) side chain is flexible, with rotation possible around the C(aryl)-O, O-C(ethyl), and C-C(ethyl) bonds. Studies on similar structures, such as 1,4-Dibromo-2,5-dibutoxybenzene (B137536) and 1,4-Dibromo-2,5-bis(hexyloxy)benzene (B162551), show that extended, all-trans conformations of the alkoxy chains are common, which maximizes molecular volume and facilitates efficient packing. nih.govresearchgate.net
The table below presents crystallographic data for several analogous compounds, illustrating the common structural motifs expected for this class of molecules.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | Triclinic | P-1 | Br···Br halogen bonds | nih.gov |
| 1,4-Dibromo-2,5-dibutoxybenzene | Monoclinic | P2₁/c | C-Br···O halogen bonds | researchgate.net |
| 1,4-Dibromo-2,5-bis(2-phenylethoxy)benzene | Triclinic | P-1 | C-Br···π interactions | mdpi.com |
| 1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene | Monoclinic | P2₁/c | Not specified | researchgate.net |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Vis absorption spectroscopy provides insight into the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. The chromophore in this compound is the substituted benzene ring.
UV-Vis Absorption: Benzene itself exhibits characteristic π → π* transitions. The primary absorption bands are often labeled as the E-bands (around 184 and 204 nm) and the B-band (a symmetry-forbidden but vibronically allowed transition around 256 nm). Substitution on the benzene ring with auxochromes—groups with non-bonding electrons like ether oxygen and bromine atoms—alters the energies of the molecular orbitals. This typically results in a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect).
For this compound, the combined effect of two bromine atoms and a bromoethoxy group is expected to shift the B-band significantly to longer wavelengths, likely into the 270-290 nm range. For comparison, 1,4-dibromobenzene in ethanol (B145695) shows an absorption maximum around 282 nm. chemicalbook.com Similarly, studies on substituted anisoles and bromobenzenes confirm that such substitutions lead to red-shifted absorption maxima compared to unsubstituted benzene. researchgate.netcdnsciencepub.com
Fluorescence Emission: Fluorescence is the emission of light from a molecule after it has absorbed light and been promoted to an excited singlet state. While aromatic compounds are often fluorescent, the presence of heavy atoms like bromine can significantly quench fluorescence. This phenomenon, known as the "heavy-atom effect," promotes intersystem crossing—a non-radiative transition from the excited singlet state (S₁) to an excited triplet state (T₁). Consequently, this compound is expected to exhibit very weak or negligible fluorescence at room temperature. The energy is instead more likely to be dissipated via non-radiative decay or through phosphorescence (emission from the triplet state), which is typically observed only at low temperatures and has a much longer lifetime than fluorescence.
The table below outlines the anticipated electronic transitions for the title compound.
| Spectroscopic Technique | Expected Transition | Approximate λmax (nm) | Anticipated Properties |
|---|---|---|---|
| UV-Vis Absorption | π → π* (B-band) | 270 - 290 | Bathochromic shift relative to benzene, caused by Br and -OR substituents. |
| Fluorescence Emission | S₁ → S₀ | N/A | Expected to be very weak or quenched due to the heavy-atom effect of bromine. |
| Phosphorescence Emission | T₁ → S₀ | Wavelength > Fluorescence | Potentially observable at low temperatures, enhanced by the heavy-atom effect. |
Computational Chemistry and Theoretical Investigations of 1,4 Dibromo 2 2 Bromoethoxy Benzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in predicting the properties of halogenated aromatic ethers.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying the electronic structure of molecules like 1,4-Dibromo-2-(2-bromoethoxy)benzene. DFT calculations can determine the distribution of electron density, which is crucial for understanding the molecule's reactivity and spectroscopic properties.
Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For halogenated aromatic ethers, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atom, while the LUMO often has contributions from the antibonding orbitals of the carbon-bromine bonds.
Table 1: Illustrative DFT-Calculated Electronic Properties
| Property | Exemplary Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 2.1 D | Molecular polarity |
Note: The values in this table are illustrative and represent typical ranges for similar halogenated aromatic ethers, as specific DFT studies on this compound are not publicly available.
Ab Initio Calculations for Molecular Properties
Ab initio calculations are based on first principles of quantum mechanics, without the use of empirical parameters. researchgate.net These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational expense than DFT.
For this compound, ab initio calculations could be employed to precisely determine its molecular geometry, vibrational frequencies (corresponding to infrared spectra), and thermochemical properties such as the heat of formation. uni-muenchen.de These calculations are particularly valuable for validating experimental findings or providing data where experiments are difficult to perform.
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule dictates many of its physical and chemical properties. Computational methods are essential for exploring the potential shapes a molecule can adopt.
Energetic Landscape of Rotational Isomers
The presence of single bonds in the 2-(2-bromoethoxy) side chain of this compound allows for rotation around these bonds, leading to different spatial arrangements known as rotational isomers or conformers. A conformational analysis would involve systematically rotating the dihedral angles of the side chain and calculating the corresponding energy to map out the potential energy surface.
This analysis would identify the most stable conformer(s) (those at energy minima) and the energy barriers to rotation between them. Such studies have been performed on similar bromoalkoxy benzene (B151609) compounds to understand their conformational preferences. researchgate.net
Bond Lengths, Bond Angles, and Dihedral Angles
The equilibrium geometry of this compound can be optimized using quantum chemical methods to predict its bond lengths, bond angles, and dihedral angles. This information provides a detailed picture of the molecule's structure. For substituted benzenes, the aromatic ring is expected to be nearly planar, with minor deviations due to the substituents.
Table 2: Predicted Geometrical Parameters for the Most Stable Conformer (Illustrative)
| Parameter | Bond/Atoms | Exemplary Value |
| Bond Length | C-Br (aromatic) | 1.90 Å |
| Bond Length | C-O (ether) | 1.37 Å |
| Bond Length | C-C (aromatic) | 1.39 Å |
| Bond Angle | C-O-C | 118° |
| Dihedral Angle | C-C-O-C | 90° |
Note: These values are hypothetical and based on typical bond lengths and angles for similar functional groups. Specific computational data for this compound is not available.
Electronic Structure and Reactivity Descriptors
Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors derived from its electronic structure. acs.org These descriptors help in predicting how a molecule will interact with other chemical species. chalcogen.ro
Important global reactivity descriptors include:
Chemical Potential (μ): Measures the tendency of electrons to escape from the system.
Hardness (η): Represents the resistance to a change in electron distribution. chalcogen.ro
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. chalcogen.ro
Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule for electrophilic, nucleophilic, or radical attack. For substituted benzenes, these descriptors can predict the regioselectivity of reactions like electrophilic aromatic substitution. diva-portal.orgnih.gov In the case of this compound, these calculations would likely indicate the positions on the aromatic ring that are most susceptible to substitution.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. For this compound, a computational study would typically calculate the energies of the HOMO and LUMO to determine this gap. Such an analysis would provide insights into the molecule's potential as an electron donor (related to the HOMO energy) or an electron acceptor (related to the LUMO energy). However, no specific values for the HOMO-LUMO gap of this compound are available in published research.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the bonding within a molecule. It provides a localized picture of the electron density, which is more aligned with intuitive chemical concepts of bonds and lone pairs. An NBO analysis of this compound would quantify the natural atomic charges on each atom, the hybridization of the atomic orbitals involved in bonding, and the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions are key to understanding the molecule's stability and reactivity. For instance, it could reveal the nature of the C-Br and C-O bonds and the influence of the bromoethoxy substituent on the aromatic ring's electronic structure. Without a specific computational study, data on these interactions for this compound is unavailable.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. The map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (typically colored blue), which are prone to nucleophilic attack. For this compound, an EPS map would visualize the electron-rich areas, likely around the oxygen and bromine atoms, and electron-poor regions. This would be instrumental in predicting its intermolecular interactions and reactivity patterns. However, no such map has been published for this specific compound.
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry can be employed to elucidate the mechanisms of chemical reactions by calculating the energies of reactants, products, and, crucially, the transition states that connect them. By identifying the lowest energy pathway, the most probable reaction mechanism can be determined. For this compound, theoretical studies could investigate, for example, nucleophilic substitution reactions at the bromoethoxy side chain or electrophilic aromatic substitution on the benzene ring. These calculations would provide valuable information on the activation energies and the geometries of the transition states, offering a detailed understanding of the molecule's reactivity. To date, no such mechanistic studies have been reported for this compound.
Molecular Dynamics Simulations of Intermolecular Interactions and Solution Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide insights into its behavior in different solvents, its aggregation properties, and the nature of its intermolecular interactions, such as halogen bonding or van der Waals forces. These simulations would be particularly useful for understanding its bulk properties and how it interacts with other molecules in a condensed phase. Currently, there are no published MD simulation studies focused on this compound.
Theoretical Predictions of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths. These theoretical predictions are highly valuable for interpreting experimental spectra and for the structural elucidation of new compounds. A theoretical study of this compound would involve calculating these parameters and comparing them with experimental data if available. This would confirm the molecule's structure and provide a deeper understanding of its spectroscopic properties. However, a detailed theoretical prediction of the spectroscopic parameters for this compound is not found in the current body of scientific literature.
Applications in Advanced Organic Synthesis and Functional Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
With its unique arrangement of reactive centers, 1,4-Dibromo-2-(2-bromoethoxy)benzene serves as a valuable building block for creating intricate molecular architectures. The differential reactivity of the aromatic versus the aliphatic bromine atoms can be exploited to achieve selective, stepwise functionalization, making it a strategic precursor in multi-step syntheses.
A significant application of this compound in medicinal chemistry is its role as a precursor for heterocyclic scaffolds, particularly benzofurans. nih.gov The benzofuran (B130515) core is a prominent structural motif found in numerous natural and synthetic compounds that exhibit a wide range of therapeutic properties, including antitumor, antifungal, and anti-inflammatory activities. nih.gov
The structure of this compound is ideally suited for intramolecular cyclization to form a substituted benzofuran ring. This transformation can be achieved via an intramolecular Williamson ether synthesis, where a base is used to promote the cyclization, forming a C-O bond between the ether's oxygen and the ortho-position on the benzene (B151609) ring, displacing the bromine atom. This reaction provides a direct route to 4-bromobenzofuran (B139882) systems, which can be further functionalized.
Table 1: Potential Reaction Pathway to Benzofuran Scaffold
| Reactant | Reagent/Condition | Product | Scaffold Type |
|---|---|---|---|
| This compound | Base (e.g., NaH, K₂CO₃) | 4-Bromo-2,3-dihydrobenzofuran | Dihydrobenzofuran |
This synthetic utility makes the compound a key intermediate for producing libraries of benzofuran derivatives for drug discovery and development. nih.gov Studies on related halogenated compounds have shown that the presence and position of bromine atoms can significantly enhance cytotoxic activity against cancer cell lines. nih.gov
In the agrochemical industry, polyhalogenated aromatic compounds are fundamental intermediates for the synthesis of novel pesticides, herbicides, and fungicides. echemi.comgugupharm.com The bromine atoms on this compound serve as reactive handles for introducing the core benzene structure into larger, more complex molecules with desired biocidal activity.
The compound's multiple reactive sites allow for its incorporation into a variety of agrochemical products through reactions such as Suzuki or Stille coupling, which form new carbon-carbon bonds. This enables the attachment of other functional groups or heterocyclic systems known to contribute to pesticidal efficacy. The quality and purity of such intermediates are critical as they directly influence the potency, toxicity, and environmental impact of the final agrochemical product. gugupharm.com
Integration into Polymeric Systems
After a thorough review of scientific literature and patent databases, no specific applications or research findings could be located regarding the use of this compound as a monomer or cross-linking agent in polymer chemistry.
Information on the use of this specific compound as a monomer in polymerization reactions is not available in the reviewed sources.
Information on the use of this specific compound as a cross-linking agent is not available in the reviewed sources.
Contributions to Supramolecular Chemistry
Following a comprehensive search, no specific studies detailing the contributions of this compound to supramolecular chemistry or the formation of specific supramolecular architectures were found. While related dibromo-alkoxy-benzene compounds are known to participate in intermolecular interactions like Br···Br and Br···O halogen bonding to form one- or two-dimensional networks, specific research on the supramolecular assembly of the title tribromo compound is not available. researchgate.netresearchgate.net
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Bromo-2,3-dihydrobenzofuran |
| 4-Bromobenzofuran |
| Sodium hydride |
Precursor for Macrocyclic Hosts (e.g., Pillar[n]arenes)
While the direct synthesis of pillar[n]arenes using this compound has not been extensively documented in publicly available research, its structural similarity to known precursors suggests its potential utility in this area. Pillar[n]arenes are a class of macrocyclic host molecules typically synthesized from 1,4-dialkoxybenzene derivatives. The related compound, 1,4-bis(2-bromoethoxy)benzene, is utilized in the preparation of liquid-crystalline pillar nih.gov- and pillar arenes. This suggests that this compound could serve as a valuable co-monomer or a specialized building block to introduce specific functionalities or asymmetry into the final macrocyclic structure.
The presence of the two bromine atoms on the benzene ring could allow for post-synthesis modification of the pillar[n]arene rim, a crucial step for tuning the solubility, guest-binding properties, and self-assembly behavior of the macrocycle. The bromoethoxy group offers a flexible linker that can be functionalized before or after the macrocyclization reaction, further expanding the diversity of accessible pillar[n]arene structures.
Table 1: Potential Synthetic Utility of this compound in Macrocycle Synthesis
| Feature of this compound | Potential Role in Macrocycle Synthesis | Anticipated Outcome |
| 1,4-Dibromoaromatic core | Participation in Friedel-Crafts type cyclization reactions. | Formation of the macrocyclic backbone. |
| Bromoethoxy side chain | Introduction of a flexible, functionalizable arm. | Enhanced solubility and sites for post-synthetic modification. |
| Asymmetric substitution pattern | Creation of chiral or asymmetrically functionalized macrocycles. | Development of hosts with specific recognition properties. |
Modules for Self-Assembled Systems
The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is the foundation of self-assembly. The dibromo-substituted aromatic core of this compound can participate in halogen bonding, a directional non-covalent interaction that is increasingly utilized in crystal engineering and the design of supramolecular architectures.
Research on related compounds, such as 1,4-dibromo-2,5-dibutoxybenzene (B137536), has shown that intermolecular Br···O interactions can direct the formation of two-dimensional corrugated networks in the solid state. Similarly, 1,4-dibromo-2,5-bis(hexyloxy)benzene (B162551) exhibits intermolecular Br···Br interactions that lead to a one-dimensional supramolecular architecture. These findings strongly suggest that this compound could also form predictable supramolecular patterns driven by a combination of halogen bonding and other intermolecular forces, such as dipole-dipole interactions and van der Waals forces. The bromoethoxy group could further influence the packing arrangement and introduce additional interaction sites.
Development of Functional Organic Materials
The electronic properties of organic molecules are intrinsically linked to their structure. The electron-withdrawing nature of the bromine atoms and the ether linkage in this compound can be exploited to tune the electronic characteristics of resulting materials.
Components for Electronic and Optoelectronic Devices
Dialkoxy-substituted benzenes are known intermediates in the synthesis of soluble poly(p-phenylene)s and poly(phenylene vinylene)s, which are classes of conducting polymers with applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dibromo functionality of this compound makes it an ideal monomer for polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers.
The incorporation of this specific monomer could lead to polymers with tailored properties. The bromoethoxy side chain could enhance the solubility and processability of the resulting polymer, which are critical factors for device fabrication. Furthermore, the bromine atoms on the backbone could serve as handles for further functionalization to fine-tune the electronic energy levels (HOMO/LUMO) and charge transport characteristics of the material.
Table 2: Projected Properties of Polymers Derived from this compound
| Polymer Property | Influence of this compound Monomer | Potential Application |
| Solubility | The bromoethoxy side chain can improve solubility in organic solvents. | Solution-processable electronic devices. |
| Electronic Energy Levels | The bromine and oxygen atoms influence the electron density of the polymer backbone, affecting the HOMO/LUMO gap. | Active layers in OLEDs and OPVs. |
| Post-polymerization Modification | The bromine atoms on the polymer backbone can be substituted to further tune properties. | Fine-tuning of optoelectronic characteristics. |
Molecular Switches and Memory Applications
While there is no direct research on the use of this compound in molecular switches, its structure contains elements that are common in such systems. Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, heat, or a chemical signal.
Future Research Directions and Emerging Trends
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of alkyl aryl ethers, often relying on modifications of the Williamson ether synthesis, and aromatic bromination can suffer from drawbacks such as harsh reaction conditions, the use of stoichiometric and often hazardous reagents, and poor atom economy. rsc.orgacs.org The generation of significant salt waste and the use of toxic molecular bromine are key challenges. researchgate.net Future research is intensely focused on developing greener and more efficient synthetic pathways applicable to compounds like 1,4-Dibromo-2-(2-bromoethoxy)benzene.
Key areas of development include:
Catalytic Etherification: Moving away from stoichiometric bases, research is exploring catalytic Williamson ether synthesis (CWES) processes that can utilize weaker alkylating agents under high-temperature conditions, potentially reducing salt byproducts. acs.org
Metal-Free Arylation: Transition-metal-free methods for forming the aryl ether bond are gaining prominence. organic-chemistry.org Techniques using diaryliodonium salts as arylating agents can proceed in environmentally benign solvents like water under mild conditions, offering a significant improvement over classic methods. organic-chemistry.org
In-Situ Halogen Generation: To avoid the handling and transport of hazardous molecular bromine for the aromatic bromination steps, methods that generate bromine in situ from safer bromide salts using chemical oxidants are being developed. researchgate.net This approach enhances the safety and sustainability of the bromination process.
| Synthetic Approach | Key Characteristics | Advantages for Sustainability | Potential Challenges |
|---|---|---|---|
| Traditional Williamson Ether Synthesis | Uses strong base (e.g., NaH) and alkyl halide. | Low | Generates stoichiometric salt waste; requires harsh conditions. |
| Catalytic Williamson Ether Synthesis (CWES) | Employs a catalyst to enable use of weaker alkylating agents (e.g., alcohols). acs.org | Moderate | Often requires high temperatures and pressures. |
| Metal-Free O-Arylation | Uses reagents like diaryliodonium salts in benign solvents (e.g., water). organic-chemistry.org | High | Reagent synthesis can be complex; substrate scope limitations. |
| In-Situ Bromine Generation | Oxidizes bromide salts to generate Br2 at the point of use. researchgate.net | High (Safety) | Requires careful control of oxidizing agents and reaction conditions. |
Exploration of Novel Catalytic Transformations Involving the Compound
The three bromine atoms in this compound represent versatile handles for a wide array of catalytic cross-coupling reactions, allowing for the selective construction of complex molecular architectures. Future research will likely focus on leveraging these reactive sites to synthesize novel compounds. The aryl bromide positions are particularly amenable to well-established transformations like Suzuki-Miyaura, Heck, and Sonogashira couplings, which are foundational in modern organic synthesis for creating new carbon-carbon bonds. jocpr.com
Emerging areas of exploration include:
Regioselective Coupling: A significant challenge and opportunity lie in developing catalytic systems that can differentiate between the two bromine atoms on the aromatic ring (at the C1 and C4 positions). Achieving regioselective functionalization would enable the stepwise and controlled synthesis of multifunctional derivatives.
Dual-Functionalization Reactions: Investigating catalytic processes that can functionalize both an aryl bromide and the terminal alkyl bromide in a single or sequential operation could lead to efficient reaction cascades for building complex heterocyclic or polycyclic systems.
Photoredox and Electrocatalysis: These emerging fields offer new modes of reactivity that could activate the carbon-bromine bonds under exceptionally mild conditions, providing alternative synthetic routes that avoid the need for high temperatures or sensitive organometallic reagents.
| Catalytic Reaction Type | Reactive Site | Potential Product Type | Key Research Goal |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Bromide (C1, C4) | Biaryl compounds | Selective mono- vs. di-arylation. |
| Heck Coupling | Aryl Bromide (C1, C4) | Styrenyl derivatives | Control of stereoselectivity at the new double bond. |
| Sonogashira Coupling | Aryl Bromide (C1, C4) | Aryl alkynes | Development of copper-free catalytic systems. |
| Buchwald-Hartwig Amination | Aryl Bromide (C1, C4) | Aryl amines/anilines | Broadening substrate scope for complex amines. |
| Nucleophilic Substitution (SN2) | Alkyl Bromide (ethoxy chain) | Functionalized ethers (azides, nitriles, etc.) | Orthogonal reactivity with the aryl bromides. |
Advanced Computational Design of Next-Generation Derivatives
Computational chemistry is an increasingly powerful tool for accelerating the discovery and development of new molecules. For a compound like this compound, computational methods can provide deep insights into its electronic structure, reactivity, and potential applications, thereby guiding experimental work.
Future computational research directions include:
Reactivity Prediction: Using Density Functional Theory (DFT) calculations to model the transition states of potential reactions can help predict the regioselectivity of catalytic cross-coupling reactions at the C1 versus C4 positions. researchgate.net This can guide the choice of catalysts and reaction conditions to favor a desired isomer.
Designing Functional Molecules: By modeling the electronic properties (e.g., HOMO/LUMO levels) of virtual derivatives, researchers can design new molecules with tailored optoelectronic characteristics for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Predicting Material Properties: Computational simulations can be used to predict the bulk properties of polymers or materials derived from this compound. For example, molecular dynamics simulations could predict the thermal stability, conformational preferences, and intermolecular interactions (such as halogen bonding) that would govern the performance of a resulting material. researchgate.net
Applications in Advanced Material Design with Tunable Properties
Organobromine compounds have long been utilized in materials science, most notably as flame retardants. wikipedia.org The market for organobromine compounds continues to grow, driven by demand in electronics, construction, and textiles. marketresearchfuture.comdatabridgemarketresearch.com The structure of this compound makes it an intriguing candidate as a monomer or additive for creating advanced functional materials.
Emerging trends in this area are:
Flame Retardant Polymers: The high bromine content makes the molecule a candidate for use as a reactive flame retardant. The bromoethoxy group can be used to covalently incorporate the molecule into polymer backbones (e.g., polyesters or polyurethanes), preventing leaching and improving the material's longevity and environmental profile.
High Refractive Index Polymers: The presence of heavy atoms like bromine can increase the refractive index of a polymer. By incorporating this molecule into polymer matrices, it may be possible to create new materials for optical applications, such as advanced lenses, coatings, and optical fibers.
Functional Porous Materials: The rigid aromatic core and multiple reactive sites make it a suitable building block for synthesizing covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). The properties of these materials, such as pore size and surface chemistry, could be tuned by postsynthetic modification of the bromine atoms, leading to applications in gas storage, separation, or catalysis.
Investigation of Unexplored Reactivity Profiles and Reaction Cascades
Beyond the well-established cross-coupling reactions, the unique arrangement of functional groups in this compound opens the door to exploring more complex and less conventional reactivity. Future research will likely aim to uncover novel transformations and harness them for efficient molecular construction.
Potential areas for investigation include:
Halogen Bond-Directed Synthesis: The bromine atoms can act as halogen bond donors, potentially directing the regioselectivity of reactions or facilitating the assembly of supramolecular structures. researchgate.net Exploring reactions where this non-covalent interaction plays a key role could lead to new synthetic strategies.
Intramolecular Cyclization Cascades: By first functionalizing the terminal bromoethoxy group with a suitable nucleophile, it may be possible to trigger an intramolecular cyclization reaction with one of the aryl bromide positions. Such cascades could provide rapid access to complex oxygen-containing heterocyclic scaffolds, which are common motifs in pharmaceuticals and natural products.
Reductive Dehalogenation and Rearrangements: Investigating the selective reductive removal of one or more bromine atoms could serve as a strategic step to generate otherwise inaccessible substitution patterns. Furthermore, under certain conditions, organobromine compounds can undergo rearrangement reactions, which could be exploited to create novel molecular skeletons.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substitution patterns and confirm bromine/ethoxy group positions .
- X-ray Crystallography: Resolves crystal packing and intermolecular interactions (e.g., halogen bonding), critical for understanding solid-state behavior .
- Mass Spectrometry: Validates molecular weight (358.85 g/mol) and isotopic patterns due to bromine .
How does this compound enhance phosphorescence in organic electronic materials?
Advanced Research Question
The bromine atoms act as heavy atoms , promoting spin-orbit coupling to facilitate intersystem crossing, thereby increasing triplet-state population and phosphorescence efficiency . Researchers should:
- Compare luminescence quantum yields with non-brominated analogs.
- Study solvent effects on aggregation-induced emission (AIE) in thin films using UV-vis and photoluminescence spectroscopy.
What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
Advanced Research Question
- Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311G(d,p) to calculate HOMO-LUMO gaps and predict charge-transfer properties .
- Molecular Dynamics (MD): Simulate solvent interactions and conformational stability of the ethoxy chain .
- TD-DFT: Correlate computed excitation energies with experimental UV-vis spectra to validate electronic transitions .
How can researchers safely handle brominated intermediates during synthesis?
Basic Research Question
- Personal Protective Equipment (PPE): Use nitrile gloves, fume hoods, and eye protection due to toxicity and volatility .
- Waste Disposal: Neutralize residual bromine with sodium disulfite before disposal .
- Storage: Keep in sealed containers at 4°C to prevent degradation .
What strategies exist for synthesizing constitutional isomers of this compound, and how are they characterized?
Advanced Research Question
- Co-condensation Reactions: React 1,4-bis(2-bromoethoxy)benzene with dimethoxybenzene to generate isomers. HPLC analysis reveals isomeric distribution independent of monomer ratios .
- Single-Crystal X-ray Diffraction: Differentiates isomers by comparing dihedral angles and packing motifs .
- Thermal Analysis: DSC identifies distinct melting points between isomers .
How can conflicting data on reaction yields be resolved in bromination protocols?
Advanced Research Question
- Design of Experiments (DoE): Systematically vary parameters (temperature, stoichiometry) to identify critical factors .
- Mechanistic Studies: Use in-situ IR or Raman spectroscopy to monitor intermediate formation and side reactions .
- Statistical Analysis: Apply ANOVA to assess reproducibility and optimize conditions for maximum yield .
What experimental approaches quantify the heavy atom effect on luminescence in derivatives of this compound?
Advanced Research Question
- Comparative Studies: Synthesize analogs with iodine or chlorine substituents and measure phosphorescence lifetimes via time-resolved spectroscopy .
- Theoretical Modeling: Calculate spin-orbit coupling constants using relativistic DFT to correlate with experimental data .
- Crystal Engineering: Co-crystallize with electron-deficient acceptors to study exciplex formation and emission tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
